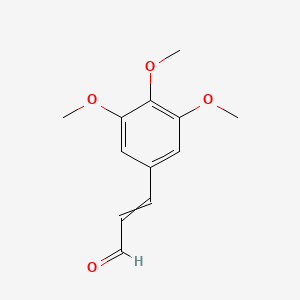

3-(3,4,5-Trimethoxyphenyl)-2-propenal

Description

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3 |

InChI Key |

XDSHNNRBLSBDAP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC=O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

- (Z)-3-(2,4,5-Trimethoxyphenyl)-2-propenal :

This isomer differs in the methoxy group positions (2,4,5 vs. 3,4,5). Found in herbs and root vegetables, it exhibits distinct stereochemical properties due to the Z-configuration. The altered substitution pattern may reduce its bioavailability compared to the 3,4,5-trimethoxy variant .

Functional Group Variants

- Methyl 3,4,5-Trimethoxycinnamate: Replacing the aldehyde with a methyl ester group (CH₂=CH–COOCH₃) increases stability and alters solubility. The aldehyde group in 3-(3,4,5-Trimethoxyphenyl)-2-propenal may confer stronger electrophilic reactivity, affecting its mechanism of enzyme inhibition .

- Podophyllotoxin Derivatives (e.g., PODO-1): These compounds feature a dihydrofuranone core substituted with a 3,4,5-trimethoxyphenyl group. Unlike the linear propenal structure, their cyclic framework enhances binding to PPARγ, a nuclear receptor involved in glucose metabolism. However, the aldehyde in this compound may offer different pharmacokinetic profiles, such as faster metabolic clearance .

Bioactive Compounds with Shared Aryl Groups

Combretastatin A-4 and Prodrugs :

Combretastatin A-4 contains a 3,4,5-trimethoxyphenyl group linked via an ethylene bridge to a second aryl ring. Its prodrugs (e.g., phosphate salts 1m and 1n) address solubility challenges, achieving >10 mg/mL in water. The propenal analog’s aldehyde group may similarly limit aqueous solubility, necessitating prodrug strategies for therapeutic use .- Triazole and Thiadiazole Derivatives: Sulfonyl-triazole derivatives with 3,4,5-trimethoxyphenyl groups exhibit antitumor activity. For example, compound 7g demonstrated bioactivity in X-ray crystallography studies.

Data Table: Key Comparisons

Research Findings and Implications

- Cholinesterase Inhibition : The cinnamate esters’ activity suggests that this compound may also target AChE/BChE, but its aldehyde group could lead to mixed inhibition mechanisms .

- Anticancer Potential: Structural similarities to combretastatin and triazole derivatives imply possible tubulin-binding or apoptosis-inducing effects. However, solubility limitations may necessitate prodrug development .

- Metabolic Stability : Compared to podophyllotoxin derivatives, the propenal’s linear structure may result in faster hepatic clearance, reducing therapeutic efficacy without structural modifications .

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-(3,4,5-Trimethoxyphenyl)-2-propenal?

To confirm the structure and purity of this compound, employ 1H-NMR and 13C-NMR spectroscopy . For example, in CDCl3 at 600 MHz, the compound exhibits distinct signals such as δ 9.59 (d, J = 7.7 Hz, 1H, aldehyde proton) and δ 6.50 (dd, J = 15.8, 7.7 Hz, 1H, α,β-unsaturated system). Carbon signals at δ 193.6 (aldehyde carbon) and δ 152.7–102.0 (aromatic carbons) further validate the structure . Additional techniques like IR spectroscopy (for C=O and C=C stretches) and HPLC (for purity assessment) are complementary .

Q. What synthetic routes yield high-purity this compound?

A high-yield (95%) synthesis involves condensation of 3,4,5-trimethoxybenzaldehyde with acetaldehyde derivatives under basic conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DCM) to minimize side reactions.

- Temperature control : Maintain 0–5°C during aldehyde activation to prevent polymerization.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated aldehyde .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictory findings, such as its classification as a questionable carcinogen with tumorigenic data in rodents , require:

- Dose-response studies : Compare low-dose chronic exposure vs. acute high-dose effects.

- Mechanistic assays : Evaluate DNA adduct formation or oxidative stress markers.

- Species-specific models : Replicate studies in human cell lines or 3D organoids to assess translatability.

Cross-referencing with structurally similar compounds (e.g., 3,4,5-trimethoxycinnamic acid derivatives) can clarify structure-activity relationships .

Q. What computational methods predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., tubulin for anticancer activity) using the compound’s SMILES string (

O=CC=Cc1c(OC)c(OC)c(OC)cc1) . - QSAR modeling : Correlate substituent effects (e.g., methoxy group positions) with activity using datasets from analogs like sinapinaldehyde .

Q. How to design experiments to study substituent effects on bioactivity?

- Synthetic diversification : Introduce substituents (e.g., hydroxyl, fluorine) at the phenyl ring via Claisen-Schmidt or Heck reactions.

- Biological screening : Test derivatives in assays targeting microtubule disruption (anticancer) or NF-κB inhibition (anti-inflammatory).

- Data triangulation : Compare results with analogs such as 3-hydroxy-4-methoxycinnamic acid (anti-diabetic activity) and 3,5-dimethoxy-4-hydroxycinnamaldehyde (antioxidant properties) .

Methodological and Safety Considerations

Q. What solubility and stability factors are critical for experimental handling?

- Solubility : The compound is lipophilic; use DMSO or ethanol for dissolution (tested up to 10 mM).

- Stability : Store at –20°C under inert atmosphere (N2/Ar) to prevent oxidation. Monitor degradation via HPLC .

- Light sensitivity : Protect from UV exposure to avoid photo-isomerization of the α,β-unsaturated system .

Q. What laboratory precautions are advised given its toxicity profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.